11-(4-Iodobutyl)tricosane
Description
11-(4-Iodobutyl)tricosane is a halogenated derivative of tricosane (C₂₃H₄₈), featuring a branched iodobutyl group at the 11th carbon of the tricosane backbone. The iodine substituent likely enhances its molecular weight and reactivity compared to non-halogenated tricosanes, making it a candidate for specialized chemical or biological studies.
Properties
Molecular Formula |
C27H55I |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
11-(4-iodobutyl)tricosane |
InChI |
InChI=1S/C27H55I/c1-3-5-7-9-11-13-14-16-18-20-24-27(25-21-22-26-28)23-19-17-15-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
InChI Key |
UZSKVCRYJPHFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(4-Iodobutyl)tricosane typically involves the iodination of a suitable precursor. One common method is the reaction of tricosane with 1,4-diiodobutane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of 11-(4-Iodobutyl)tricosane may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 11-(4-Iodobutyl)tricosane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized tricosane derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of tricosane derivatives with different functional groups.
Reduction: Formation of tricosane.
Oxidation: Formation of tricosanol or tricosanoic acid.
Scientific Research Applications
11-(4-Iodobutyl)tricosane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.
Biology: Investigated for its potential role in biological systems, particularly in studies involving long-chain alkyl iodides and their interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 11-(4-Iodobutyl)tricosane involves its reactivity as an alkyl iodide. The iodine atom serves as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The long alkyl chain provides hydrophobic interactions, which can influence the compound’s behavior in biological systems and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of 11-(4-Iodobutyl)tricosane and its analogs:
Key Observations:
- Halogen Effects : The iodine atom in 11-(4-Iodobutyl)tricosane increases its molecular weight (~466.63 g/mol) compared to the brominated analog (459.63 g/mol) and the parent tricosane (324.63 g/mol). Iodine’s larger atomic size may also influence solubility, boiling point, and reactivity, particularly in nucleophilic substitution reactions.
- Storage and Stability: 11-(4-Bromobutyl)tricosane requires sealed, dry storage at room temperature , suggesting halogenated tricosanes are moisture-sensitive.
- Natural Occurrence : n-Tricosane is found in peloids (organic-rich sediments) alongside other alkanes like heneicosane and eicosane , whereas halogenated derivatives are likely synthetic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
